molecular formula C14H19N3O2S B14927874 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B14927874
M. Wt: 293.39 g/mol
InChI Key: ZZIOSUDOMVLQMM-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H19N3O2S/c1-4-17-14(9-10-15-17)12(3)16-20(18,19)13-7-5-11(2)6-8-13/h5-10,12,16H,4H2,1-3H3

InChI Key

ZZIOSUDOMVLQMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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